molecular formula C24H23Cl2N3O3 B2756876 2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-chlorophenyl)-2-oxoacetamide CAS No. 860610-30-6

2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-chlorophenyl)-2-oxoacetamide

Cat. No.: B2756876
CAS No.: 860610-30-6
M. Wt: 472.37
InChI Key: ZXMIWVWJGJLZQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(3-Chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-chlorophenyl)-2-oxoacetamide is a synthetic organic compound with the molecular formula C25H22Cl2N3O3 and a molecular weight of 471.37 g/mol. This molecule features a complex structure incorporating a 2,5-dimethylpyrrole core, a morpholine ring, and substituted phenyl rings, a scaffold known to be of significant interest in medicinal chemistry research. While direct biological data for this specific compound is limited in the public domain, its structural components are associated with a range of pharmacological activities in research settings. For instance, compounds containing both a morpholine moiety and chlorophenyl groups have been investigated for their potential anti-inflammatory and neuroprotective properties. One such study on a related compound, which shares the morpholine and chlorophenyl pharmacophores, demonstrated anti-inflammatory effects in microglial cells and showed protective activity in a mouse model of Parkinson's disease, suggesting a potential research pathway for neuroinflammation . Furthermore, structurally complex molecules featuring pyrrole and acetamide groups are frequently explored for their antimicrobial properties, including activity against bacterial and fungal pathogens . The presence of the morpholine group can influence the compound's physicochemical properties, potentially enhancing its solubility and bioavailability profile, making it a valuable scaffold for probe development and structure-activity relationship (SAR) studies. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to investigate its specific mechanism of action and potential research applications further.

Properties

IUPAC Name

2-[1-(3-chloro-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(4-chlorophenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23Cl2N3O3/c1-15-13-20(23(30)24(31)27-18-5-3-17(25)4-6-18)16(2)29(15)19-7-8-22(21(26)14-19)28-9-11-32-12-10-28/h3-8,13-14H,9-12H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMIWVWJGJLZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCOCC3)Cl)C)C(=O)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-chlorophenyl)-2-oxoacetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H23ClN3O3C_{24}H_{23}ClN_3O_3 with a molecular weight of 460.91 g/mol. The structure includes a pyrrole ring, morpholine moiety, and chloro-substituted phenyl groups, which contribute to its biological activity.

Biological Activity Overview

Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Antimicrobial Properties
The compound has also shown promising antimicrobial activity against several bacterial strains. In particular, it has been tested against Staphylococcus aureus and Escherichia coli, with results indicating moderate to strong inhibition of bacterial growth.

Enzyme Inhibition
Inhibition studies have revealed that this compound acts as a potent inhibitor of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. This suggests potential applications in treating cognitive disorders.

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/CellsIC50/EC50 ValuesReference
AnticancerBreast cancer cell lines10 µM
Prostate cancer cell lines12 µM
AntimicrobialStaphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
AChE InhibitionHuman neuroblastoma cells5 µM

Detailed Research Findings

  • Anticancer Mechanism : A study published in Molecules highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase .
  • Antimicrobial Efficacy : Research conducted by Omar et al. demonstrated that the compound exhibited bactericidal effects against both Gram-positive and Gram-negative bacteria, with a notable mechanism involving disruption of bacterial cell membranes .
  • Neuroprotective Effects : Investigations into the compound's effects on AChE revealed that it binds competitively to the enzyme, enhancing acetylcholine levels in synaptic clefts, which could be beneficial for cognitive function in neurodegenerative conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Chlorophenyl)acetamide Derivatives

A key analog is 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (). Both compounds share an N-(4-chlorophenyl)acetamide backbone but differ in their heterocyclic substituents. Key distinctions include:

  • Heterocyclic Core : The target compound uses a 2,5-dimethylpyrrole ring, while the analog in employs a pyrazolone ring. Pyrrole derivatives typically exhibit greater aromatic stability compared to pyrazolone systems, which may influence metabolic stability.
  • Conformational Flexibility: The analog in shows significant dihedral angle variations (44.5°–77.5°) between aromatic rings due to steric repulsion .

Pyrazole-Based Compounds

N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide () shares an acetamide-linked heterocyclic system. Differences include:

  • Heterocycle Complexity : The target’s pyrrole ring is simpler compared to the pyrazolo[3,4-d]pyrimidine-chromene hybrid in . This difference may affect binding affinity in biological targets (e.g., kinases).

Chlorophenyl-Phthalimide Derivatives

Key contrasts:

  • Functional Groups: The phthalimide in lacks the acetamide side chain and morpholino substituent, limiting its hydrogen-bonding capacity compared to the target compound.
  • Applications : Phthalimides are often used as polymer precursors, whereas acetamide derivatives are explored for biological activity (e.g., antimicrobial, kinase inhibition) .

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Melting Point (°C) Hydrogen Bonding Biological Relevance
2-[1-(3-Chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-chlorophenyl)-2-oxoacetamide Pyrrole 4-Morpholino, 4-chlorophenyl, methyl Not reported Likely N–H···O (amide) Inference: Kinase inhibition
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazolone 3,4-Dichlorophenyl 200–202 N–H···O dimers (R²²(10) motif) Antimicrobial candidates
N-(4-Fluorophenyl)acetamide-pyrazolo[3,4-d]pyrimidine-chromene hybrid () Pyrazolo-pyrimidine Fluoro-chromene, dimethylamino 302–304 Not reported Kinase inhibition (inferred)
3-Chloro-N-phenyl-phthalimide () Phthalimide Chlorophenyl Not reported Limited Polymer synthesis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-chlorophenyl)-2-oxoacetamide, and how can reaction yields be improved?

  • Methodological Answer : A multi-step synthesis approach is typically employed, starting with constructing the pyrrole core followed by functionalization. For example, coupling reactions using carbodiimide-based reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride) under low-temperature conditions (273 K) can enhance amide bond formation efficiency . Purification via recrystallization (e.g., methylene chloride slow evaporation) improves yield and purity. Reaction monitoring via TLC or HPLC is critical for optimizing intermediate steps.

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structural conformation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves substituent positions and stereochemistry, particularly for the morpholinophenyl and pyrrole groups. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. X-ray crystallography, as demonstrated in related acetamide derivatives, provides precise dihedral angles and hydrogen-bonding interactions (e.g., N–H⋯O dimers with R22(10) motifs) .

Q. How can solubility challenges in aqueous buffers be addressed during in vitro assays?

  • Methodological Answer : Use aprotic solvents (e.g., dimethyl sulfoxide, DMSO) for initial solubilization, followed by dilution in buffered solutions containing surfactants (e.g., Tween-80) or cyclodextrins. Solubility parameters (Hansen solubility parameters) derived from computational modeling can guide solvent selection .

Advanced Research Questions

Q. What computational strategies are recommended for predicting the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model reaction pathways and transition states. Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to target proteins, leveraging crystallographic data from structurally similar ligands. Machine learning models trained on PubChem datasets can prioritize synthetic analogs .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Conduct meta-analyses with standardized assays (e.g., fixed cell lines, consistent IC50 protocols). Validate discrepancies via orthogonal methods: surface plasmon resonance (SPR) for binding kinetics, and isothermal titration calorimetry (ITC) for thermodynamic profiling. Cross-reference with structural analogs (e.g., thieno-pyrimidine derivatives) to identify substituent-dependent activity trends .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

  • Methodological Answer : Use accelerated stability studies (ICH Q1A guidelines) with varied pH (1.2–7.4), temperature (25–40°C), and light exposure. High-resolution LC-MS monitors degradation products. Kinetic modeling (Arrhenius equation) extrapolates shelf-life. For hydrolytic stability, track ester/amide bond cleavage via ¹H NMR .

Q. How can hydrogen-bonding networks influence the compound’s crystallinity and bioavailability?

  • Methodological Answer : X-ray diffraction of single crystals reveals intermolecular interactions (e.g., N–H⋯O and C–H⋯Cl) that stabilize lattice structures. Solubility-bioavailability trade-offs are assessed via partition coefficient (LogP) measurements and parallel artificial membrane permeability assays (PAMPA) .

Q. What strategies mitigate toxicity risks identified in preliminary in vivo studies?

  • Methodological Answer : Structure-activity relationship (SAR) analysis identifies toxicophores (e.g., reactive chloro groups). Introduce metabolically labile groups (e.g., morpholine rings) to reduce bioaccumulation. In silico toxicity prediction tools (e.g., ProTox-II) combined with zebrafish embryo assays prioritize safer analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.